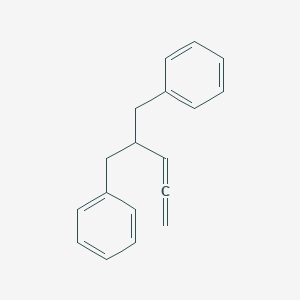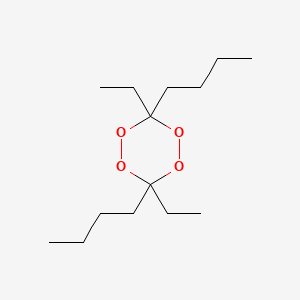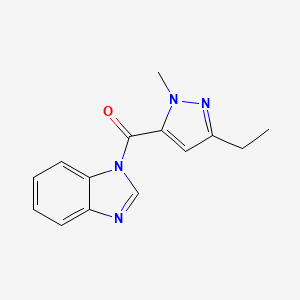
1-(1,4-Dimethylcyclohexyl)-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dimethylcyclohexyl)-4-propylbenzene is an organic compound that belongs to the class of substituted cyclohexanes It features a cyclohexane ring with two methyl groups at the 1 and 4 positions and a propylbenzene moiety attached to the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,4-Dimethylcyclohexyl)-4-propylbenzene can be achieved through several methods. One common approach involves the alkylation of 1,4-dimethylcyclohexane with propylbenzene under Friedel-Crafts alkylation conditions. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dimethylcyclohexyl)-4-propylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-(1,4-Dimethylcyclohexyl)-4-propylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethylcyclohexyl)-4-propylbenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation under the influence of catalysts and reagents. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1,1-Dimethylcyclohexane: Lacks the propylbenzene moiety, making it less complex.
1,3-Dimethylcyclohexane: Different substitution pattern on the cyclohexane ring.
1,4-Dimethylcyclohexane: Similar cyclohexane structure but without the propylbenzene group.
Uniqueness: 1-(1,4-Dimethylcyclohexyl)-4-propylbenzene is unique due to the presence of both the dimethylcyclohexane and propylbenzene moieties, which confer distinct chemical and physical properties
Properties
CAS No. |
922512-06-9 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-(1,4-dimethylcyclohexyl)-4-propylbenzene |
InChI |
InChI=1S/C17H26/c1-4-5-15-6-8-16(9-7-15)17(3)12-10-14(2)11-13-17/h6-9,14H,4-5,10-13H2,1-3H3 |
InChI Key |
GYXIFBAKAWEBQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2(CCC(CC2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-2-Methyl-1,2,3,6-tetrahydropyridin-2-yl]phenol](/img/structure/B14191600.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-pentyl-](/img/structure/B14191613.png)

![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a][1,3]diazepine](/img/structure/B14191622.png)


![2-Ethyl-2-{[(1-hydroxyoctyl)oxy]methyl}propane-1,3-diol](/img/structure/B14191627.png)

![4-([1,1'-Binaphthalen]-2-yl)-N,N-dimethylaniline](/img/structure/B14191639.png)




![tert-Butyl (3S)-3-[(2-methoxybenzene-1-sulfonyl)amino]piperidine-1-carboxylate](/img/structure/B14191677.png)
